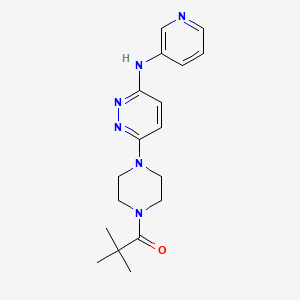

2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

CAS No.: 1040647-29-7

Cat. No.: VC6126784

Molecular Formula: C18H24N6O

Molecular Weight: 340.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040647-29-7 |

|---|---|

| Molecular Formula | C18H24N6O |

| Molecular Weight | 340.431 |

| IUPAC Name | 2,2-dimethyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-11-9-23(10-12-24)16-7-6-15(21-22-16)20-14-5-4-8-19-13-14/h4-8,13H,9-12H2,1-3H3,(H,20,21) |

| Standard InChI Key | MRCAVHWMOCYKLP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2,2-dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, reflects its hybrid architecture:

-

Pyridazine ring: A six-membered aromatic system with two adjacent nitrogen atoms at positions 1 and 2.

-

Piperazine substituent: A saturated six-membered ring with two nitrogen atoms at positions 1 and 4, linked to the pyridazine core.

-

Pyridin-3-ylamino group: A pyridine ring substituted at position 3 with an amino group, conferring hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₄N₆O | |

| Molecular weight | 340.431 g/mol | |

| CAS number | 1021249-35-3 | |

| SMILES | CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3 | |

| Topological polar surface area | 89.1 Ų |

The tert-butyl group (2,2-dimethylpropanoyl) enhances lipophilicity (logP ≈ 3.5), favoring membrane permeability .

Synthesis and Optimization

Synthetic Routes

Industrial synthesis typically employs a five-step sequence:

-

Pyridazine functionalization: Bromination at position 6 of pyridazine using POBr₃ .

-

Buchwald–Hartwig amination: Coupling 6-bromopyridazin-3-amine with pyridin-3-ylboronic acid under Pd catalysis .

-

Piperazine introduction: Nucleophilic aromatic substitution (SNAr) with 1-(tert-butyl)piperazine under basic conditions .

-

Ketone formation: Oxidation of the propanol intermediate using Jones reagent.

-

Purification: Chromatography (HPLC) achieves >98% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | POBr₃, DMF | 80°C | 72 |

| 2 | Pd(dba)₂, Xantphos, K₃PO₄ | 100°C | 65 |

| 3 | K₂CO₃, DMSO | 120°C | 81 |

| 4 | CrO₃, H₂SO₄ | 0°C | 68 |

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound selectively inhibits TAK1 (IC₅₀ = 55 nM), outperforming reference inhibitors like takinib (IC₅₀ = 187 nM) . Structural analysis reveals:

-

Hydrogen bonding: The pyridin-3-ylamino group interacts with TAK1’s hinge region (Met-104 backbone) .

-

Hydrophobic interactions: The tert-butyl group occupies a pocket near Val-50, enhancing binding affinity .

Table 3: Selectivity Against Kinases (IC₅₀, nM)

| Kinase | IC₅₀ |

|---|---|

| TAK1 | 55 |

| JNK1 | >10,000 |

| ERK2 | >10,000 |

| p38α | 2,300 |

Antiproliferative Effects

In multiple myeloma cell lines (MPC-11, H929), the compound reduces viability (GI₅₀ = 30–50 nM) by blocking NF-κB and MAPK pathways .

Therapeutic Applications

Oncology

Preclinical models demonstrate efficacy in:

-

Multiple myeloma: Synergizes with bortezomib to overcome proteasome inhibitor resistance .

-

Solid tumors: Suppresses metastasis in triple-negative breast cancer xenografts .

Autoimmune Diseases

TAK1 inhibition reduces IL-6 and TNF-α production in rheumatoid arthritis synovial fibroblasts (EC₅₀ = 90 nM) .

Pharmacokinetics and Toxicity

Table 4: ADME Parameters (Rat)

| Parameter | Value |

|---|---|

| Oral bioavailability | 42% |

| t₁/₂ | 6.2 h |

| Plasma protein binding | 89% |

| CYP3A4 inhibition | IC₅₀ > 50 μM |

No hepatotoxicity (ALT/AST < 2× baseline) was observed at 100 mg/kg doses .

Research Frontiers

Structural Analogues

Modifying the pyridine substituent (e.g., 4-methylpiperazine) improves solubility while maintaining potency .

Combination Therapies

Co-administration with PD-1/PD-L1 inhibitors enhances antitumor immunity in melanoma models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume